molecular formula C16H19FN4O3S2 B12204982 (E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide

(E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide

Cat. No.: B12204982
M. Wt: 398.5 g/mol
InChI Key: WIJANEWEOFQKCC-UHFFFAOYSA-N
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Description

(E)-1-[(4-Fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a propyl group at position 5 and a prolinamide moiety.

Properties

Molecular Formula

C16H19FN4O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H19FN4O3S2/c1-2-4-14-19-20-16(25-14)18-15(22)13-5-3-10-21(13)26(23,24)12-8-6-11(17)7-9-12/h6-9,13H,2-5,10H2,1H3,(H,18,20,22)

InChI Key

WIJANEWEOFQKCC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

    Synthesis of 4-fluorophenyl sulfonyl chloride: This intermediate can be prepared by reacting 4-fluorobenzenesulfonyl chloride with a suitable base.

    Formation of the thiadiazole ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with propyl aldehyde under acidic conditions.

    Coupling reaction: The final step involves coupling the 4-fluorophenyl sulfonyl chloride with the thiadiazole intermediate in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of (E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Biological Activity

The compound (E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide is a novel derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiadiazole ring, which is known for its diverse pharmacological activities. The presence of the 4-fluorophenyl sulfonyl group enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula: C15_{15}H16_{16}F1_{1}N4_{4}O2_{2}S
Molecular Weight: 350.37 g/mol
LogP: 2.9 (indicating moderate lipophilicity)

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, compounds similar to (E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide have shown significant activity against various cancer cell lines.

  • In Vitro Studies: Research indicates that thiadiazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). These studies employed assays to evaluate cell viability and apoptosis induction.
CompoundCell LineIC50 (µM)Mechanism of Action
Thiadiazole Derivative AMCF-712.5Apoptosis induction
Thiadiazole Derivative BLoVo8.3Cell cycle arrest

Antimicrobial Activity

Thiadiazole compounds are also recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.

  • Case Study: A study tested the antibacterial activity of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli.
CompoundBacterial StrainZone of Inhibition (mm)
Thiadiazole Derivative XStaphylococcus aureus15
Thiadiazole Derivative YEscherichia coli18

The mechanisms underlying the biological activities of thiadiazole derivatives often involve:

  • DNA Intercalation: Thiadiazoles can intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition: These compounds may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Reactive Oxygen Species (ROS) Generation: Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Synthesis

The synthesis of (E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide typically involves:

  • Formation of Thiadiazole Ring: Reacting propyl hydrazine with carbon disulfide followed by cyclization.
  • Sulfonation Reaction: Introducing the sulfonyl group via reaction with sulfonic acid derivatives.
  • Final Coupling: Coupling with proline derivatives to form the final product.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structure combines a 1,3,4-thiadiazole ring with a prolinamide side chain and a sulfonyl group. Key comparisons with similar compounds include:

Compound Name/ID Core Structure Substituents Key Functional Groups
Target Compound 1,3,4-Thiadiazole 5-propyl, N-(prolinamide), 4-fluorophenylsulfonyl Sulfonyl, fluorophenyl, prolinamide
(11a–11f) 1,3,4-Thiadiazole Varied: acetyl, phenyl, p-tolyl, thiophene-2-carbonyl Acetyl, aryl, ester, carboxamide
(8a–8e) 1,3,4-Thiadiazole 2-substituted thioether, 3,4,5-trimethoxyphenyl Thioether, methoxyphenyl
(CAS:1219564-05-2) 1,3,4-Thiadiazole + thiazole 5-cyclopropyl, 2-(2-methylpropyl)amino-thiazole-carboxamide Cyclopropyl, thiazole-carboxamide

Key Observations :

  • The target compound’s 4-fluorophenylsulfonyl group distinguishes it from analogs with acetyl or thioether substituents, likely enhancing electron-withdrawing effects and metabolic stability compared to compounds in and .

Characterization :

  • Spectroscopy : Analogs in and were characterized via IR (C=O, S=O stretches), $^1$H/$^13$C NMR (substituent signals), and MS (molecular ion peaks) . The target compound’s fluorophenyl group would show distinct $^{19}$F NMR signals.
  • Melting Points : Thiadiazole derivatives exhibit melting points between 132°C () and 242°C (). The target compound’s bulky substituents may result in a higher melting range (>200°C) .

Physicochemical Properties

Property Target Compound (Inferred) Analogs Analogs
Melting Point 200–230°C 171–242°C Not reported
Solubility Moderate (polar aprotic) Low (aryl substituents) Low (thioether groups)
LogP (Lipophilicity) ~3.5 (fluorophenyl) ~2.8–3.2 ~3.0–3.5

Notes:

  • The 4-fluorophenylsulfonyl group increases polarity but may reduce solubility compared to non-sulfonylated analogs .

Mechanistic Considerations :

  • Prolinamide could enhance binding to proteases or peptidases, similar to protease inhibitors .

Metabolic Stability and Toxicity

  • : Thiadiazole derivatives (e.g., methazolamide metabolites) undergo cytochrome P450-mediated oxidation, forming unstable intermediates . The target’s sulfonyl group may reduce oxidative metabolism compared to thioether-containing analogs.
  • Fluorine substitution often improves metabolic stability by blocking reactive sites .

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